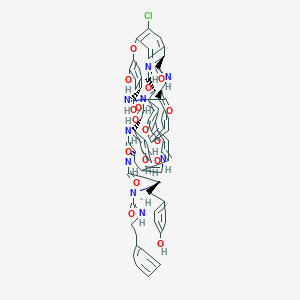
Kistamicin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Kistamicin B is a complex organic molecule with a highly intricate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the core structure: This step typically involves cyclization reactions to form the polycyclic framework.
Functional group modifications: Introduction of hydroxyl, chloro, and carboxylic acid groups through selective reactions such as halogenation, hydroxylation, and carboxylation.
Coupling reactions: Use of coupling agents to attach various side chains and functional groups to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to produce larger quantities efficiently.
化学反応の分析
Oxidative Crosslinking Cascade
Kistamicin’s activity relies on three aromatic crosslinks formed during non-ribosomal peptide synthesis (NRPS). These reactions are mediated by Oxy enzymes, which catalyze C–O or C–C bond formation between phenolic/aryl side chains (Table 1).
Key Findings :
-
OxyC<sub>kis</sub> acts first, forming the C–O–D ring (Tyr<sup>6</sup>–Hpg<sup>4</sup>), followed by OxyA<sub>kis</sub> catalyzing the DE biaryl linkage (Trp<sup>5</sup>–Hpg<sup>7</sup>) .
-
The A–O–B ring (Dpg<sup>3</sup>–Hpg<sup>1</sup>), a 15-membered phenolic ether, is likely installed by OxyC<sub>kis</sub> due to its demonstrated bifunctionality .
Enzymatic Mechanisms and Binding Affinity
Oxy enzymes require interaction with the X-domain of the NRPS for recruitment. Isothermal titration calorimetry (ITC) revealed binding affinities:
| Enzyme | K<sub>d</sub> (μM) | Binding Mechanism | Source |
|---|---|---|---|
| OxyC<sub>kis</sub> | 6.1 ± 0.9 | Entropy-driven (water displacement) | |
| OxyA<sub>kis</sub> | 10.4 ± 1.2 | Entropy-driven (water displacement) |
Structural Insights :
-
Crystal structures of the OxyA<sub>kis</sub>/X-domain complex show a conserved interface, enabling "shuffling" between Oxy enzymes during crosslinking .
-
OxyA<sub>kis</sub> exhibits heme instability under oxidative conditions, with rapid bleaching observed via UV/EPR spectroscopy .
Thermodynamic Stability of Crosslinks
Density functional theory (DFT) and molecular mechanics compared native kistamicin with synthetic analogs (Table 2):
| Crosslink Type | Ring Size | Stability (ΔG, kcal/mol) | Key Observation |
|---|---|---|---|
| A–O–B (native) | 15-membered | +10.2 ± 1.3 | Less stable than AB biaryl analogs |
| AB (hypothetical) | 12-membered | 0 (reference) | Biaryl linkage favored thermodynamically |
| C–O–D (native) | 16-membered | +8.7 ± 0.9 | Higher strain vs. CD biaryl analogs |
Implications :
-
Phenolic ether crosslinks (A–O–B, C–O–D) are less stable than biaryl bonds but are enzymatically enforced .
-
OxyC<sub>kis</sub>’s promiscuity overrides thermodynamic preferences, enabling atypical ring formation .
Substrate Specificity of NRPS Domains
The kistamicin NRPS module 6 adenylation (A) domain exhibits strict selectivity for tyrosine (Tyr), unlike permissive A-domains in teicoplanin/balhimycin :
| Substrate | Activation Rate (nmol/min/mg) |
|---|---|
| Tyrosine | 12.4 ± 1.1 |
| 3-Chloro-Tyr | <0.5 (detection limit) |
| Phenylalanine | <0.5 |
This specificity ensures proper incorporation of Tyr<sup>6</sup>, critical for subsequent OxyC<sub>kis</sub>-mediated crosslinking .
科学的研究の応用
Biosynthesis of Kistamicin B
This compound is produced by the bacterium Amycolatopsis parvosata. The biosynthetic pathway involves several key enzymes, particularly cytochrome P450 enzymes, which play a crucial role in the cyclization and crosslinking of peptide structures.
Key Enzymes Involved
- OxyC kis : Catalyzes the insertion of the C-O-D ring.
- OxyA kis : Responsible for installing the DE aryl crosslink.
These enzymes exhibit a high degree of promiscuity, allowing them to catalyze multiple crosslinking reactions within peptides containing phenolic amino acids . The complex structure of this compound, including its unusual 15-membered A-O-B ring, presents challenges for chemical synthesis, making biosynthesis a vital area of study .
Comparison with Other Glycopeptide Antibiotics
| Antibiotic | Mechanism of Action | Target |
|---|---|---|
| This compound | Inhibits autolysins | Peptidoglycan hydrolases |
| Vancomycin | Binds D-Ala–D-Ala terminus | Cell wall precursors |
| Teicoplanin | Similar to Vancomycin | Cell wall precursors |
Therapeutic Potential
The therapeutic applications of this compound are particularly relevant in the context of rising antibiotic resistance. Its efficacy against various bacterial strains has been documented in several studies.
Case Studies
- A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Another investigation revealed its antiviral properties, showing effectiveness against influenza virus .
Research Findings and Insights
Recent studies have focused on the structural biology of this compound's biosynthetic enzymes to understand their function better and develop potential analogs with enhanced activity. For instance, research has shown that specific mutations in the OxyA kis enzyme can alter substrate specificity and improve catalytic efficiency .
Highlighted Research Findings
- The crystal structure of OxyA kis provides insights into its interaction with substrates and potential modifications that could enhance its activity .
- Isothermal titration calorimetry experiments indicated strong binding affinities between Oxy enzymes and their substrates, suggesting efficient catalytic mechanisms .
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- Kistamicin B
- This compound
Uniqueness
This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
特性
CAS番号 |
155683-51-5 |
|---|---|
分子式 |
C70H60ClN9O16 |
分子量 |
1318.7 g/mol |
IUPAC名 |
(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid |
InChI |
InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1 |
InChIキー |
ACUGLGSAQKAJRT-KZGAUPIUSA-N |
SMILES |
C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |
異性体SMILES |
C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |
正規SMILES |
C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O |
同義語 |
kistamicin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















